molecular formula C5H15NO6P2 B14737022 ((Propylimino)bis(methylene))diphosphonic acid CAS No. 5995-27-7

((Propylimino)bis(methylene))diphosphonic acid

Cat. No.: B14737022
CAS No.: 5995-27-7
M. Wt: 247.12 g/mol
InChI Key: HSEVIBLFMJQZMK-UHFFFAOYSA-N
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Description

((Propylimino)bis(methylene))diphosphonic acid is a chemical compound with the molecular formula C5H15NO6P2 It is known for its unique structure, which includes a propyl group attached to an imino group, bis(methylene) groups, and diphosphonic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

((Propylimino)bis(methylene))diphosphonic acid can be synthesized through the reaction of primary amines, paraformaldehyde, and phosphorous acid in an acidic medium. The reaction typically requires controlled conditions, including the use of methanesulfonic acid and the addition of POCl3 or PCl3 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

((Propylimino)bis(methylene))diphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the imino group or phosphonic acid moieties are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperature, pH, and solvent choice to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various phosphonic acids, amines, and substituted derivatives of this compound. These products can have different properties and applications depending on the specific reaction and conditions used.

Scientific Research Applications

((Propylimino)bis(methylene))diphosphonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ((Propylimino)bis(methylene))diphosphonic acid involves its ability to bind to metal ions, particularly calcium. This binding property makes it effective in inhibiting the formation of calcium-based scales and in preventing corrosion. In biological systems, the compound can inhibit enzymes by binding to metal cofactors, thereby affecting the enzyme’s activity and function .

Comparison with Similar Compounds

Similar Compounds

    Methylenediphosphonic acid: A simpler analog with similar binding properties but lacking the imino and propyl groups.

    Ethylenediamine-tetrakis(methylenephosphonic acid): A more complex compound with multiple phosphonic acid groups and a different structure.

    N-Ethyliminodimethylenediphosphonic acid: Similar in structure but with an ethyl group instead of a propyl group

Uniqueness

((Propylimino)bis(methylene))diphosphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to bind to metal ions and participate in various chemical reactions makes it a versatile compound with diverse applications.

Properties

CAS No.

5995-27-7

Molecular Formula

C5H15NO6P2

Molecular Weight

247.12 g/mol

IUPAC Name

[phosphonomethyl(propyl)amino]methylphosphonic acid

InChI

InChI=1S/C5H15NO6P2/c1-2-3-6(4-13(7,8)9)5-14(10,11)12/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12)

InChI Key

HSEVIBLFMJQZMK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

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